molecular formula C8H9ClN2O2 B12830285 2-(6-Chloropyridazin-3-yl)-2-methylpropanoic acid

2-(6-Chloropyridazin-3-yl)-2-methylpropanoic acid

Cat. No.: B12830285
M. Wt: 200.62 g/mol
InChI Key: PYTSGUDZEHGPAF-UHFFFAOYSA-N
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Description

2-(6-Chloropyridazin-3-yl)-2-methylpropanoic acid is a chemical compound that belongs to the class of pyridazine derivatives Pyridazine is a six-membered heterocyclic compound containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridazin-3-yl)-2-methylpropanoic acid typically involves the reaction of 6-chloropyridazine with appropriate reagents to introduce the 2-methylpropanoic acid moiety. One common method involves the reaction of 6-chloropyridazine with chloroacetic acid chloride and acetic acid under heating conditions . This reaction results in the formation of the desired compound through nucleophilic substitution and subsequent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridazin-3-yl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyridazine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

2-(6-Chloropyridazin-3-yl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridazin-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(6-Chloropyridazin-3-yl)-2-methylpropanoic acid can be compared with other pyridazine derivatives, such as:

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The unique properties of this compound, such as its specific substitution pattern and functional groups, contribute to its distinct behavior and utility in various fields.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

2-(6-chloropyridazin-3-yl)-2-methylpropanoic acid

InChI

InChI=1S/C8H9ClN2O2/c1-8(2,7(12)13)5-3-4-6(9)11-10-5/h3-4H,1-2H3,(H,12,13)

InChI Key

PYTSGUDZEHGPAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=C(C=C1)Cl)C(=O)O

Origin of Product

United States

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